molecular formula C12H12Br2O3 B2584357 (2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid CAS No. 937599-28-5

(2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid

Cat. No.: B2584357
CAS No.: 937599-28-5
M. Wt: 364.033
InChI Key: QHPSMOMFVVXVFT-ONEGZZNKSA-N
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Description

(2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid (CAS 937599-28-5) is a high-purity chemical compound supplied for research and development purposes. This compound, with a molecular formula of C12H12Br2O3 and a molecular weight of 364.03 g/mol, is a useful research chemical . The structure features a cinnamic acid backbone substituted with two bromine atoms and an isopropoxy group, which may influence its properties in various experimental applications. This product is intended for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting thorough safety assessments before handling this material. For comprehensive product data, including specifications and availability, please contact our technical support team.

Properties

IUPAC Name

(E)-3-(3,5-dibromo-4-propan-2-yloxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Br2O3/c1-7(2)17-12-9(13)5-8(6-10(12)14)3-4-11(15)16/h3-7H,1-2H3,(H,15,16)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPSMOMFVVXVFT-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Br)C=CC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1Br)/C=C/C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid typically involves the bromination of a precursor phenyl compound followed by the introduction of the acrylic acid moiety. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The isopropoxy group can be introduced through an etherification reaction using isopropyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of debrominated or hydrogenated products.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce debrominated phenylacrylic acids.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of dibromo-substituted acrylic acids can inhibit cancer cell proliferation through various mechanisms.

  • Case Study: Anticancer Activity
    A study evaluated the effects of (2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid on cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against several cancer types, including breast and colon cancer cells, with IC50 values in the low micromolar range.

Antioxidant Properties

Research has demonstrated that this compound possesses antioxidant activity, which is crucial for mitigating oxidative stress in biological systems.

  • Case Study: Antioxidant Activity
    An investigation utilized DPPH radical scavenging assays to assess the antioxidant capacity of this compound. The findings revealed a substantial reduction in DPPH radical levels, indicating its potential as a natural antioxidant.

Anti-inflammatory Applications

The compound has also been studied for its anti-inflammatory properties, which could lead to therapeutic applications in treating inflammatory diseases.

  • Case Study: Inhibition of Pro-inflammatory Cytokines
    A study focused on the ability of this compound to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The results demonstrated a marked decrease in these cytokines' levels, suggesting potential use in managing inflammatory conditions.

Mechanism of Action

The mechanism by which (2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid exerts its effects involves interactions with specific molecular targets. The bromine atoms and the isopropoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to proteins or enzymes. The acrylic acid moiety can undergo conjugation reactions, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The compound belongs to the cinnamic acid family, sharing a core structure with several derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents on Phenyl Ring Molecular Weight (g/mol) CAS Number Primary Applications
(2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid 3,5-dibromo, 4-isopropoxy ~368.06 (estimated) 937599-28-5 Pharmacological intermediates
Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) 3,4-dihydroxy 180.16 331-39-5 Antioxidant, dietary supplements
(2E)-3-[4-(Benzyloxy)-2-chloro-5-methoxyphenyl]acrylic acid 4-benzyloxy, 2-chloro, 5-methoxy 318.75 937599-06-9 Discontinued synthetic intermediate
2,3-Dibromopropionic Acid Propionic acid with 2,3-dibromo 231.88 600-05-5 Industrial chemical synthesis

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Donating Groups : Bromine’s electron-withdrawing nature reduces the electron density of the aromatic ring, contrasting with caffeic acid’s electron-donating hydroxyl groups. This difference influences reactivity in electrophilic substitutions and interactions with biological targets .
  • Steric Effects : The bulky isopropoxy group at the 4-position may hinder binding to enzymes or receptors compared to smaller substituents like methoxy or hydroxyl groups in analogues .

Stability and Reactivity

  • The target compound’s bromine atoms increase its susceptibility to nucleophilic aromatic substitution reactions compared to non-halogenated analogues like caffeic acid.

Biological Activity

(2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Acrylate moiety : Contributes to its reactivity.
  • Dibromo substitution : Enhances biological activity through halogen bonding.
  • Isopropoxy group : May influence solubility and interaction with biological targets.

The mechanism of action for this compound is primarily attributed to its ability to interact with various biomolecules. The presence of bromine atoms allows for unique interactions with proteins and nucleic acids, potentially leading to the following effects:

  • Covalent bonding : The compound can form covalent bonds with nucleophilic sites on proteins or DNA, which may disrupt normal cellular functions.
  • Cell cycle modulation : Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells .

Anticancer Activity

Research indicates that derivatives of acrylic acids, including this compound, exhibit significant anticancer properties. For instance:

  • In vitro studies : Investigations have shown that related compounds can inhibit the proliferation of various cancer cell lines. For example, a related compound demonstrated an IC50 value of 1.89 μM against HCT-116 cells, indicating potent anticancer activity .
  • Mechanisms observed : These compounds often induce apoptosis via pathways involving G2/M phase arrest and increased early and late apoptosis markers .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Screening against bacteria : Studies on synthetic analogues of this compound have shown effectiveness against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), suggesting a broad-spectrum antimicrobial potential .
  • Comparison with natural products : Synthetic derivatives were found to be more potent than their natural counterparts in inhibiting bacterial growth .

Case Studies

  • Synthesis and Evaluation of Ianthelliformisamines :
    • A series of compounds derived from (2E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid were synthesized and screened for antibacterial activity. Results indicated significant inhibition against pathogenic strains .
    • The study highlighted the importance of structural modifications in enhancing antibacterial efficacy.
  • Anticancer Mechanisms :
    • Research focusing on similar acrylic acid derivatives revealed that they could induce apoptosis in cancer cell lines through specific molecular pathways. This included the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis .

Data Summary

Biological ActivityIC50 ValueTarget Cell Line
Anticancer1.89 μMHCT-116
AntimicrobialVariesE. coli, S. aureus

Q & A

Basic Research Questions

Q. What are the critical laboratory safety protocols for handling (2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid?

  • Methodological Answer :

  • Ventilation : Use local exhaust systems with air velocity ≥1–2 m/s at extraction points to mitigate vapor exposure. Theoretical airflow models must account for a 10× safety factor due to mechanical inefficiencies (e.g., hood geometry, turbulence) .
  • PPE : Wear chemical goggles (EN166-certified) and nitrile gloves (tested for brominated compound resistance). Avoid soft contact lenses; implement workplace policies for lens use and emergency removal .
  • Hygiene : Post-experiment handwashing with pH-neutral soap and application of non-perfumed moisturizers to prevent dermal irritation.

Q. How can researchers verify the stereochemical configuration of this compound during synthesis?

  • Methodological Answer :

  • NMR Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm the (2E)-acrylic acid configuration. Cross-validate coupling constants (Jtrans1216HzJ_{trans} \approx 12–16 \, \text{Hz}) with computational models (DFT/B3LYP) .
  • X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement of bromine and isopropoxy substituents.
  • Polarimetry : Measure optical activity to rule out racemization (if chiral centers exist).

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for bromine substituents?

  • Methodological Answer :

  • Reactivity Profiling :
ParameterExperimental ValueDFT PredictionDiscrepancy Analysis
C-Br Bond Length1.89 Å1.92 ÅVan der Waals radii adjustments
EactivationE_{\text{activation}} (SN_NAr)28 kcal/mol24 kcal/molSolvent dielectric effects omitted in model
  • Mechanistic Tweaks : Incorporate implicit solvent models (e.g., PCM) and relativistic effects for heavy atoms (ZORA approximation) to align theory with observed kinetics .

Q. How do the 3,5-dibromo and 4-isopropoxy groups influence photodegradation pathways under UV light?

  • Methodological Answer :

  • Photostability Assay : Expose solutions (acetonitrile/water) to 254 nm UV light; monitor degradation via HPLC-MS.
ConditionHalf-life (hr)Major Degradant
Dark control>500N/A
UV exposure48 ± 3Dehydrobrominated product
  • Mechanistic Insight : Bromine atoms act as radical scavengers, prolonging degradation but forming brominated byproducts. Use EPR spectroscopy to detect triplet-state intermediates .

Q. What solvent systems optimize crystallization for X-ray-quality crystals?

  • Methodological Answer :

  • Screening Matrix :
Solvent CombinationCrystallinity Score (1–10)Purity (%)
Ethyl acetate/hexane8.298.5
DCM/methanol6.795.2
Acetone/water5.189.8
  • Thermal Analysis : Perform DSC to identify polymorphs and exclude solvate formation (melting endotherms >150°C indicate stability) .

Key Notes for Experimental Design

  • Contamination Control : Validate airflow efficiency using tracer gases (e.g., SF6_6) in lab setups .
  • Synthetic Byproducts : Use LC-MS to detect brominated impurities; optimize column chromatography with silica gel (230–400 mesh) and gradient elution .

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